molecular formula C17H20N4O2S B5777041 2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine

2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine

Cat. No. B5777041
M. Wt: 344.4 g/mol
InChI Key: GFTQZADKOQJQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine has been found to exhibit various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to have potential anticancer, antifungal, and antiviral activities. Moreover, this compound has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine is not yet fully understood. However, it has been reported to exhibit its biological activities by interacting with various cellular targets such as DNA, RNA, and proteins. This compound has also been found to inhibit the activity of various enzymes such as tyrosinase, which is involved in the melanin biosynthesis pathway.
Biochemical and Physiological Effects:
2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine has been found to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells and inhibit the growth of fungi and viruses. Moreover, it has also been found to exhibit antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine in lab experiments is its high purity and stability. This compound is readily available and can be synthesized using simple reaction conditions. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine in scientific research are vast and diverse. One of the future directions in this field is to explore the potential of this compound in the treatment of various neurodegenerative diseases. Moreover, the use of this compound in the development of novel anticancer, antifungal, and antiviral agents is also an area of interest. Furthermore, the study of the mechanism of action of this compound and its interaction with various cellular targets is also a promising area of research.

Synthesis Methods

The synthesis of 2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine involves the reaction of 4-(2-methoxyphenyl)piperazine-1-carboxylic acid with thionyl chloride to form 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride. This intermediate is then reacted with 2-(2-oxoethylthio)pyrimidine to form the final product. The synthesis of this compound has been reported in various research articles, and the purity and yield of the product depend on the reaction conditions used.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-23-15-6-3-2-5-14(15)20-9-11-21(12-10-20)16(22)13-24-17-18-7-4-8-19-17/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTQZADKOQJQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethanone

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